1-(Bromomethyl)-1-methylcyclopentane
Description
Historical Perspectives on Halocycloalkane Reactivity and Cyclopentane (B165970) Derivatives
The study of halocycloalkanes has been pivotal in the development of modern organic chemistry. Historically, the reactivity of these compounds was found to be intrinsically linked to their ring size and conformational properties. With the exception of highly strained cyclopropyl (B3062369) systems, cycloalkyl halides were generally observed to have chemical properties similar to their open-chain secondary counterparts. libretexts.org Early investigations revealed that cycloalkyl halides typically undergo bimolecular nucleophilic substitution (Sₙ2) reactions rather slowly. libretexts.org For larger rings like cyclopentane and cyclohexane (B81311), the rate of unimolecular reactions (Sₙ1 and E1), which proceed through carbocation intermediates, is notably sensitive to the ring size. libretexts.org
The cyclopentane ring itself, first prepared by Johannes Wislicenus in 1893, has long been a focus of synthetic efforts. wikipedia.org For many years, the construction of five-membered rings was considered a greater challenge than that of their six-membered cyclohexane analogues, a topic often reserved for more advanced studies in organic chemistry. baranlab.org Despite this, the prevalence of the cyclopentane motif in a vast number of complex natural products, including prostaglandins (B1171923) and steroids, underscored the importance of developing robust synthetic methods. Pioneering work in the early 20th century by chemists such as Diels and Alder on functionalized cyclopentane systems began to lay the groundwork for the sophisticated synthetic strategies that exist today. nih.gov
Strategic Significance of Branched Alkyl Halides in Mechanistic Organic Chemistry
Branched alkyl halides, especially those with a neopentyl-type structure, are of strategic importance for elucidating reaction mechanisms. The defining feature of the neopentyl system is a quaternary carbon atom adjacent to the primary carbon bearing the leaving group. This arrangement leads to profound steric hindrance that effectively shields the reaction center from backside attack, thereby drastically slowing down Sₙ2 reactions. fiveable.mestackexchange.commsu.edu For instance, neopentyl bromide reacts via the Sₙ2 pathway at a rate that is several orders of magnitude slower than that of methyl bromide. youtube.com
This steric impediment forces such compounds, under appropriate conditions, to react through unimolecular pathways involving the formation of a carbocation. stackexchange.com However, the initial carbocation formed upon departure of the leaving group is a highly unstable primary carbocation. youtube.com This transient species immediately undergoes a rapid 1,2-alkyl or hydride shift to form a more stable tertiary or secondary carbocation. fiveable.meyoutube.com This classic skeletal rearrangement is known as the Wagner-Meerwein rearrangement, a cornerstone of carbocation chemistry. wikipedia.orglscollege.ac.in The study of such rearrangements was instrumental in cementing the concept of carbocations as viable reaction intermediates, an idea first proposed by Julius Stieglitz in 1899 and later developed by Hans Meerwein and Frank C. Whitmore. libretexts.orgunacademy.comwikipedia.orgwikipedia.org
1-(Bromomethyl)-1-methylcyclopentane serves as a sophisticated model for studying these principles. It embodies the neopentyl-like steric hindrance while incorporating the atoms into a conformationally restricted cyclopentane ring. This allows researchers to probe how the cyclic structure influences the kinetics of ionization and the pathway of the subsequent Wagner-Meerwein rearrangement compared to its acyclic analogue, neopentyl bromide.
Scope and Research Objectives Pertaining to this compound
The unique structure of this compound defines a clear set of research objectives aimed at understanding its chemical behavior. The primary goals of studying this compound involve a detailed examination of its reaction kinetics, product distributions, and underlying mechanisms, particularly in solvolysis reactions.
Key research objectives include:
Kinetic Analysis: Measuring the rate of solvolysis (e.g., in solvents like ethanol (B145695), methanol (B129727), or acetic acid) to quantify the reactivity of the substrate. These rates are often compared with those of related compounds, such as neopentyl bromide and (bromomethyl)cyclohexane, to assess the influence of the cyclopentyl ring on the stability of the transition state during ionization.
Product Identification and Quantification: A central objective is the detailed analysis of the product mixture formed under solvolytic conditions. brainly.comchegg.comchegg.com Due to the expected Wagner-Meerwein rearrangement, the principal products are not derived from direct substitution at the primary carbon. Instead, rearranged alcohols, ethers, or esters are anticipated, resulting from the solvent capturing the more stable tertiary carbocation intermediate. The identification of these rearranged products serves as direct evidence of the carbocation rearrangement.
Mechanistic Elucidation: The research aims to confirm that the reaction proceeds via an Sₙ1 mechanism involving a discrete primary carbocation that rearranges, rather than a concerted process where the alkyl group migrates as the bromide ion departs. This can be investigated through kinetic isotope effect studies or by attempting to trap the unrearranged carbocation.
Synthetic Utility: Exploring the potential of this rearrangement as a synthetic tool. The transformation of the 1-(methyl)cyclopentylmethyl skeleton to a 1,2-dimethylcyclohexyl skeleton via ring expansion is a synthetically interesting transformation. Research may focus on optimizing reaction conditions to maximize the yield of a specific rearranged product, thereby turning a classic mechanistic probe into a useful synthetic operation.
These investigations contribute to a deeper understanding of fundamental reaction mechanisms and can expand the toolkit available for the construction of complex cyclic molecules.
Research Data Tables
To illustrate the concepts discussed, the following tables present expected data based on the known behavior of analogous neopentyl systems.
Table 1: Conceptual Relative Rates of Sₙ1 Solvolysis in Ethanol
This table provides a qualitative comparison of the expected solvolysis rates for this compound and related primary alkyl bromides.
| Compound | Structure | Relative Rate (k/k₀) | Rationale |
| Ethyl bromide (Reference) | CH₃CH₂Br | 1 | Standard primary alkyl halide. |
| Neopentyl bromide | (CH₃)₃CCH₂Br | ~1 | Forms a primary carbocation, similar to ethyl bromide. Steric hindrance does not significantly accelerate Sₙ1 ionization. |
| This compound | Slightly > 1 | The cyclopentyl ring may slightly influence the stability of the developing carbocation and the transition state energy for rearrangement, but a rate similar to other neopentyl systems is expected. |
Table 2: Hypothetical Product Distribution for Solvolysis of this compound in Methanol
This table shows a plausible product distribution, highlighting the predominance of the rearranged product resulting from the Wagner-Meerwein rearrangement and subsequent ring expansion.
| Product Type | Product Name | Structure | Plausible % Yield |
| Rearranged Substitution | 1-Methoxy-1,2-dimethylcyclohexane | > 85% | |
| Unrearranged Substitution | 1-Methoxy-1-(methoxymethyl)cyclopentane | < 1% | |
| Elimination Products | (e.g., 1,2-Dimethylcyclohexene) | ~15% |
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-1-methylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(6-8)4-2-3-5-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNUARUDLGQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromomethyl 1 Methylcyclopentane
Direct Halogenation Approaches to 1-(Bromomethyl)-1-methylcyclopentane
Direct halogenation methods introduce a bromine atom onto a pre-existing hydrocarbon skeleton. These reactions often proceed via radical mechanisms and their success is highly dependent on the structure of the substrate and the reaction conditions.
Radical Bromination of 1,1-Dimethylcyclopentane Derivatives
Radical bromination is a classic method for the halogenation of alkanes and cycloalkanes. The reaction is initiated by light or heat and proceeds via a free radical chain mechanism. The selectivity of bromination is a key consideration, as it preferentially occurs at the most substituted carbon atom that can form the most stable radical intermediate (tertiary > secondary > primary).
In the case of 1,1-dimethylcyclopentane, there are primary hydrogens on the two methyl groups and secondary hydrogens on the cyclopentane (B165970) ring. Abstraction of a primary hydrogen from one of the methyl groups leads to a primary radical, while abstraction of a secondary hydrogen from the ring leads to a secondary radical. Due to the higher stability of the primary radical on the methyl group, which is adjacent to a quaternary carbon, relative to the secondary hydrogens on the ring, bromination is expected to occur predominantly at one of the methyl groups to yield this compound.
Reaction Scheme: 1,1-Dimethylcyclopentane reacts with bromine (Br₂) in the presence of ultraviolet light (hν) or heat to produce this compound and hydrogen bromide (HBr).
| Reactant | Reagent | Conditions | Major Product |
| 1,1-Dimethylcyclopentane | Br₂ | hν or Δ | This compound |
It is important to control the reaction conditions to favor mono-bromination and minimize the formation of di- and poly-brominated products.
Hydrobromination of Unsaturated Precursors to this compound
The addition of hydrogen bromide (HBr) across a carbon-carbon double bond is a fundamental reaction in organic synthesis. The regioselectivity of this addition is governed by either Markovnikov's rule or can be directed to an anti-Markovnikov outcome depending on the reaction conditions. To synthesize this compound, an anti-Markovnikov addition is required.
A suitable unsaturated precursor for this synthesis is 1-methylenecyclopentane. The addition of HBr to this alkene in the presence of peroxides (e.g., benzoyl peroxide) proceeds via a free radical mechanism. This mechanism leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond (the methylene (B1212753) carbon), and the hydrogen atom adds to the more substituted carbon.
Reaction Scheme: 1-Methylenecyclopentane reacts with HBr in the presence of peroxides (ROOR) to yield this compound.
| Reactant | Reagent | Conditions | Product |
| 1-Methylenecyclopentane | HBr | Peroxides (ROOR) | This compound |
This method is generally efficient and provides good regioselectivity for the desired product.
Functional Group Interconversions Leading to this compound
Functional group interconversions offer an alternative synthetic strategy, where a pre-existing functional group is converted into the desired bromoalkyl group.
Conversion of Hydroxyl Groups via Brominating Reagents
A common and effective method for synthesizing alkyl bromides is the substitution of a hydroxyl group from an alcohol. The precursor alcohol required for the synthesis of this compound is (1-methylcyclopentyl)methanol (B1281623). This primary alcohol can be readily converted to the corresponding bromide using various brominating agents.
One of the most common reagents for this transformation is phosphorus tribromide (PBr₃). The reaction typically proceeds via an Sₙ2 mechanism, where the alcohol is first converted into a good leaving group (a phosphite (B83602) ester), which is then displaced by a bromide ion. This method is particularly suitable for primary and secondary alcohols and generally occurs with inversion of stereochemistry if the carbon bearing the hydroxyl group is a stereocenter. Since the carbon in (1-methylcyclopentyl)methanol is not a stereocenter, this is not a concern.
Reaction Scheme: (1-Methylcyclopentyl)methanol reacts with phosphorus tribromide to produce this compound and phosphorous acid (H₃PO₃).
| Reactant | Reagent | Product | Byproduct |
| (1-Methylcyclopentyl)methanol | PBr₃ | This compound | H₃PO₃ |
Other reagents such as thionyl bromide (SOBr₂) or a mixture of hydrobromic acid and a dehydrating agent can also be employed for this conversion.
Halodecarboxylation Reactions in the Synthesis of this compound Precursors
Halodecarboxylation reactions, such as the Hunsdiecker reaction, provide a method for the synthesis of organic halides from carboxylic acids with the loss of one carbon atom as carbon dioxide. To synthesize this compound via this route, a suitable carboxylic acid precursor would be (1-methylcyclopentyl)acetic acid.
In the classic Hunsdiecker reaction, the silver salt of the carboxylic acid is treated with bromine. The reaction is believed to proceed through a radical chain mechanism. While effective for many aliphatic carboxylic acids, the reaction can sometimes be sensitive to the substrate structure and reaction conditions.
Reaction Scheme: The silver salt of (1-methylcyclopentyl)acetic acid reacts with bromine to yield this compound, carbon dioxide, and silver bromide.
| Reactant | Reagent | Product | Byproducts |
| Silver (1-methylcyclopentyl)acetate | Br₂ | This compound | CO₂, AgBr |
Modifications of the Hunsdiecker reaction, such as the Kochi reaction which uses lead tetraacetate and a halide salt, have been developed to improve the scope and efficiency of this transformation.
Multi-Step Synthesis of this compound
Multi-step synthesis allows for the construction of the target molecule from simpler, more readily available starting materials. A plausible multi-step synthesis for this compound can be designed starting from cyclopentanone (B42830).
A potential synthetic route is as follows:
Grignard Reaction: Cyclopentanone is reacted with methylmagnesium bromide (a Grignard reagent) to form 1-methylcyclopentanol.
Dehydration: The tertiary alcohol, 1-methylcyclopentanol, is then dehydrated using an acid catalyst (e.g., H₂SO₄) to yield 1-methylcyclopentene.
Hydroboration-Oxidation: 1-Methylcyclopentene undergoes hydroboration-oxidation. In the first step, it reacts with borane (B79455) (BH₃) in a syn-addition, anti-Markovnikov manner to form a trialkylborane. Subsequent oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group, yielding trans-2-methylcyclopentanol.
Oxidation: The secondary alcohol, trans-2-methylcyclopentanol, is oxidized to 2-methylcyclopentanone (B130040) using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
Wittig Reaction: 2-Methylcyclopentanone is then subjected to a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to form 1-methyl-2-methylenecyclopentane.
Anti-Markovnikov Hydrobromination: Finally, 1-methyl-2-methylenecyclopentane is treated with HBr in the presence of peroxides to afford the target molecule, this compound, via a radical addition mechanism.
This multi-step approach provides a versatile strategy for assembling the carbon skeleton and introducing the required functional groups with the desired regiochemistry.
Strategies Employing Ring-Closing Metathesis for Cyclopentane Core Formation
Ring-Closing Metathesis (RCM) has become a powerful and widely utilized method for the formation of unsaturated rings, including five-membered systems. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by metal complexes, typically ruthenium-based Grubbs-type catalysts, facilitates the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org The thermodynamic driving force for the reaction is often the entropically favorable release of ethylene gas. organic-chemistry.org
For the synthesis of a precursor to this compound, a suitable acyclic diene would be required. A hypothetical precursor, such as 3-methyl-3-vinylhept-6-en-1-ol, could be subjected to RCM to form the 1-methyl-1-(hydroxymethyl)cyclopent-3-ene core. Subsequent hydrogenation of the double bond and bromination of the primary alcohol would yield the target molecule.
The choice of catalyst is crucial for the efficiency of the RCM reaction. First and second-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, exhibit varying levels of activity and functional group tolerance. organic-chemistry.org Second-generation catalysts are generally more versatile and robust. organic-chemistry.org
Table 1: Comparison of Common Ruthenium Catalysts for Ring-Closing Metathesis
| Catalyst | Generation | Key Features | Typical Applications |
|---|---|---|---|
| Grubbs' Catalyst | First | Good activity for terminal alkenes. | Formation of 5- to 30-membered rings. organic-chemistry.org |
| Grubbs' Catalyst | Second | Higher activity, broader substrate scope, including tri-substituted alkenes. organic-chemistry.org | Challenging RCM reactions, functional group tolerance. wikipedia.org |
| Hoveyda-Grubbs Catalyst | Second | Catalyst can be recovered and recycled more easily. | Greener synthesis, applications in various complex molecule syntheses. |
The successful application of RCM for constructing the 1,1-disubstituted cyclopentane system hinges on the efficient synthesis of the necessary diene precursor.
Stereoselective Approaches to Precursors of this compound
While this compound itself is an achiral molecule, stereoselective methods are often employed in the synthesis of complex molecules to control the three-dimensional arrangement of atoms. Asymmetric synthesis could be relevant in creating chiral precursors which are then converted to the final achiral product.
One potential strategy involves the asymmetric Michael addition to a cyclic enone. For example, the addition of a methyl group to cyclopentenone can be achieved with high enantioselectivity using organocatalysts or metal complexes with chiral ligands. The resulting chiral ketone can then undergo further transformations. Organocatalysis, using chiral secondary amines or squaramides, has been shown to be effective in the asymmetric Michael addition to cyclic systems. beilstein-journals.orgbeilstein-journals.org
Another approach could involve the use of chiral auxiliaries. An achiral cyclopentanone precursor could be derivatized with a chiral auxiliary, followed by a diastereoselective alkylation to introduce the methyl group. Subsequent removal of the auxiliary would yield an enantiomerically enriched 2-methylcyclopentanone. This intermediate could then be converted to the target molecule.
Table 2: Illustrative Stereoselective Approaches for Cyclopentane Precursors
| Method | Description | Potential Intermediate | Key Advantage |
|---|---|---|---|
| Asymmetric Michael Addition | Organocatalyzed conjugate addition of a methyl nucleophile to cyclopentenone. beilstein-journals.orgbeilstein-journals.org | (R)- or (S)-3-methylcyclopentanone | Direct creation of a chiral center with high enantioselectivity. |
| Chiral Auxiliary | Diastereoselective alkylation of an enolate derived from a cyclopentanone-chiral auxiliary adduct. | Enantiomerically enriched 2-methylcyclopentanone | Well-established and reliable method for controlling stereochemistry. |
| Asymmetric Hydrogenation | Chiral catalyst-mediated hydrogenation of a substituted cyclopentene (B43876) precursor. | Chiral substituted cyclopentane | High enantiomeric excesses achievable with appropriate catalysts. |
These stereoselective strategies provide pathways to chiral building blocks that can be valuable in the synthesis of more complex structures, even if the final target like this compound is achiral.
Atom Economy and Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly important in designing synthetic routes, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govpaperpublications.orgresearchgate.net Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgprimescholars.com
The final step in a potential synthesis of this compound would be the conversion of a precursor alcohol, 1-methylcyclopentanemethanol, to the corresponding bromide. Several brominating agents can be used for this transformation, each with different implications for atom economy and green chemistry.
Traditional methods might employ reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). A greener alternative could be the use of N-Bromosuccinimide (NBS), which is a solid and easier to handle than liquid bromine. wordpress.com However, the atom economy of reactions using NBS can be low, as the succinimide (B58015) portion becomes a byproduct. wordpress.com
Catalytic methods for bromination are particularly attractive from a green chemistry perspective. acsgcipr.org For instance, the in-situ generation of the brominating species from a bromide salt using an oxidant like hydrogen peroxide can offer a higher atom economy and avoid the use of hazardous reagents. researchgate.net Aerobic oxidative bromination, using oxygen from the air as the oxidant, represents an even "greener" alternative. nih.gov
Table 3: Comparison of Bromination Methods by Atom Economy
| Reaction | Brominating Agent | Byproducts | Percent Atom Economy (Approx.)* | Green Chemistry Considerations |
|---|---|---|---|---|
| Alcohol Bromination | PBr₃ | H₃PO₃ | Moderate | PBr₃ is corrosive and toxic. |
| Alcohol Bromination | HBr | H₂O | High | HBr is a strong, corrosive acid. |
| Allylic/Benzylic Bromination | N-Bromosuccinimide (NBS) | Succinimide | Low wordpress.com | NBS is a safer alternative to Br₂; avoids chlorinated solvents. wordpress.com |
| Oxidative Bromination | HBr/H₂O₂ | H₂O | High researchgate.net | Avoids stoichiometric use of hazardous reagents; water is the only byproduct. researchgate.net |
*Percent atom economy is calculated as: (Molecular weight of desired product / Molecular weight of all reactants) x 100. The values are approximate and depend on the specific stoichiometry.
By selecting catalytic and high atom economy reactions, and by choosing safer solvents and reagents, the synthesis of this compound can be designed to be more environmentally benign. paperpublications.orgacsgcipr.org The reduction of derivatization steps and the use of catalytic reagents over stoichiometric ones are central tenets of green chemistry that can be applied to this synthesis. acs.orgacsgcipr.org
Mechanistic Investigations of 1 Bromomethyl 1 Methylcyclopentane Reactivity
Elimination Reactions of 1-(Bromomethyl)-1-methylcyclopentane
Elimination reactions of alkyl halides, such as this compound, are fundamental processes in organic synthesis that lead to the formation of alkenes. These reactions can proceed through different mechanistic pathways, primarily unimolecular (E1) and bimolecular (E2), each with distinct characteristics regarding reaction kinetics, stereochemistry, and regioselectivity. The structure of this compound, a neopentyl-type halide, introduces specific steric and electronic factors that influence the course of these elimination reactions.
Unimolecular Elimination (E1) Pathways and Competing SN1 Reactions
The unimolecular elimination (E1) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide ion) to form a carbocation intermediate. This initial step is identical to that of the unimolecular nucleophilic substitution (SN1) reaction, leading to a competition between the two pathways. libretexts.orgyoutube.com
For this compound, the ionization would lead to a primary carbocation, which is highly unstable. However, this initial carbocation is expected to undergo a rapid rearrangement to a more stable tertiary carbocation through a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement). This rearranged tertiary carbocation is the key intermediate for both E1 and SN1 products.
Once the tertiary carbocation is formed, a weak base (often the solvent, in a process known as solvolysis) can abstract a proton from an adjacent carbon atom to form an alkene, completing the E1 pathway. leah4sci.com Alternatively, the solvent can act as a nucleophile and attack the carbocation, leading to the SN1 product. masterorganicchemistry.com The E1 and SN1 reactions, therefore, are almost always in competition when a carbocation intermediate is formed. youtube.com
The general mechanism is as follows:
Ionization and Rearrangement: The C-Br bond breaks, and the bromide ion departs. The resulting primary carbocation immediately rearranges to a more stable tertiary carbocation.
E1 Pathway: A weak base removes a proton from a carbon adjacent to the carbocation center, forming a double bond.
SN1 Pathway: A weak nucleophile attacks the carbocation, forming a substitution product.
The ratio of E1 to SN1 products is influenced by several factors, including the reaction temperature and the nature of the solvent. Generally, higher temperatures favor elimination over substitution. masterorganicchemistry.com
| Factor | Influence on E1/SN1 Competition | Rationale |
| Temperature | Higher temperatures favor E1 | Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. masterorganicchemistry.com |
| Solvent | A weakly basic, polar protic solvent can act as both a base (for E1) and a nucleophile (for SN1). | The solvent plays a dual role, and its properties can influence the product distribution. |
| Structure | The formation of a stable tertiary carbocation after rearrangement is crucial for both pathways. | The stability of the carbocation intermediate lowers the activation energy for the initial ionization step. |
The potential products from the solvolysis of this compound in a solvent like ethanol (B145695) (EtOH) would include a mixture of alkenes from the E1 pathway and an ether from the SN1 pathway.
Bimolecular Elimination (E2) Pathways and Regioselectivity
The bimolecular elimination (E2) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.org This mechanism avoids the formation of a carbocation intermediate. For an E2 reaction to occur, the hydrogen being removed and the leaving group must be in an anti-periplanar conformation. chemistrysteps.com
In the case of this compound, there are two types of beta-hydrogens that can be removed by a strong base:
The hydrogens on the methyl group.
The hydrogens on the adjacent methylene (B1212753) group within the cyclopentane (B165970) ring.
The removal of these different protons leads to two possible alkene products, making the reaction's regioselectivity a key consideration. The regiochemical outcome of E2 reactions is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, the use of a sterically hindered (bulky) base can lead to the preferential formation of the less substituted alkene, known as the Hofmann product. khanacademy.org
Possible E2 Products:
Zaitsev Product (more substituted): 1,2-Dimethylcyclopentene, formed by the removal of a proton from the cyclopentane ring.
Hofmann Product (less substituted): (Cyclopentylidenemethyl)cyclopropane or 1-methyl-2-methylidenecyclopentane, formed by the removal of a proton from the methyl group.
The choice of base is critical in determining the major product of the E2 elimination of this compound.
| Base | Expected Major Product | Rationale |
| Small, strong base (e.g., Sodium ethoxide) | 1,2-Dimethylcyclopentene (Zaitsev) | The small base can easily access the more sterically hindered proton on the ring, leading to the thermodynamically more stable alkene. chegg.com |
| Bulky, strong base (e.g., Potassium tert-butoxide) | 1-Methyl-2-methylidenecyclopentane (Hofmann) | The bulky base has difficulty accessing the internal proton and preferentially removes the more accessible proton from the methyl group. khanacademy.org |
Ring Expansion and Rearrangement Mechanisms of this compound
The structure of this compound, with a leaving group on a carbon adjacent to a quaternary center, makes it susceptible to various rearrangement reactions, particularly under conditions that favor carbocation formation. These rearrangements are driven by the formation of more stable intermediates.
Neopentyl-Type Rearrangements in this compound Systems
This compound is a classic example of a neopentyl-type system. Neopentyl halides are known to be very unreactive in SN2 reactions due to steric hindrance. However, under SN1 conditions, they ionize to form a primary carbocation that rapidly rearranges to a more stable tertiary carbocation via a 1,2-alkyl or 1,2-methyl shift. msu.edu
In this specific case, upon ionization, the initially formed and highly unstable primary carbocation, 1-methylcyclopentyl)methyl cation, will undergo a 1,2-methyl shift. This involves the migration of the methyl group with its bonding electrons to the adjacent carbocation center, resulting in the formation of the much more stable 1,2-dimethylcyclopentyl cation (a tertiary carbocation). This rearranged carbocation is the precursor to the substitution and elimination products discussed previously.
This rearrangement is a key feature of the reactivity of this compound under unimolecular conditions.
Carbocation Rearrangements Leading to Cyclohexane (B81311) Derivatives
A significant rearrangement pathway for carbocations derived from cyclopentylmethyl systems is ring expansion to form more stable cyclohexane derivatives. youtube.com This is driven by the relief of ring strain, as cyclohexane rings are generally more stable than cyclopentane rings.
Starting with the primary carbocation formed from this compound, instead of a methyl shift, a bond from the cyclopentane ring can migrate. This ring expansion would lead to a tertiary cyclohexyl carbocation. This process can be visualized as one of the ring C-C bonds shifting to the primary carbocation center, expanding the five-membered ring to a six-membered one. The resulting 1-methylcyclohexyl cation is a stable tertiary carbocation.
This rearranged cyclohexyl carbocation can then be trapped by a nucleophile (SN1 product, e.g., 1-methoxy-1-methylcyclohexane (B14676444) if methanol (B129727) is the solvent) or lose a proton to form an alkene (E1 product, e.g., 1-methylcyclohexene). libretexts.org
| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Subsequent Products |
| (1-Methylcyclopentyl)methyl cation (primary) | 1,2-Methyl Shift | 1,2-Dimethylcyclopentyl cation (tertiary) | Substitution and elimination products with a cyclopentane ring. |
| (1-Methylcyclopentyl)methyl cation (primary) | Ring Expansion (Alkyl Shift) masterorganicchemistry.com | 1-Methylcyclohexyl cation (tertiary) | Substitution and elimination products with a cyclohexane ring. |
The competition between the methyl shift and ring expansion depends on the specific reaction conditions and the transition state energies for each pathway.
Pinacol-Type Rearrangements Initiated by this compound Derivatives
The pinacol (B44631) rearrangement is a classic acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com While this compound itself does not undergo a pinacol rearrangement, a suitable derivative, such as 1-(1-hydroxy-1-methylethyl)cyclopentan-1-ol, can. This diol can be conceptually derived from the starting compound.
The mechanism of the pinacol rearrangement for this derivative would proceed as follows: organic-chemistry.orglibretexts.org
Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). Protonation of the tertiary hydroxyl group is more likely as it leads to a more stable tertiary carbocation upon departure of water.
Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation.
Rearrangement (1,2-Shift): A group from the adjacent carbon migrates to the carbocation center. In this case, a bond from the cyclopentane ring migrates, leading to a ring expansion. This is the key step of the rearrangement.
Deprotonation: The resulting intermediate is a protonated ketone (an oxonium ion). Deprotonation yields the final ketone product, which would be a spirocyclic ketone.
This pinacol-type rearrangement provides another pathway for ring expansion in systems derived from this compound.
Computational and Spectroscopic Probes of Reaction Intermediates
The study of reaction mechanisms for compounds like this compound heavily relies on the characterization of transient species, such as carbocation intermediates. Direct observation of these intermediates is often challenging due to their high reactivity and short lifetimes. Therefore, computational chemistry and specialized spectroscopic techniques are invaluable tools for elucidating the mechanistic pathways involved.
Computational Modeling of Intermediates
Theoretical calculations provide significant insights into the relative stabilities and rearrangement pathways of carbocations that are likely to form during reactions of this compound. The initial step in many reactions involving this compound is the heterolytic cleavage of the carbon-bromine bond, which would lead to the formation of a primary carbocation, the 1-methyl-1-cyclopentylmethyl cation .
Primary carbocations are known to be highly unstable. Consequently, this intermediate is expected to undergo a rapid rearrangement to a more stable carbocation. A plausible and energetically favorable rearrangement is a 1,2-alkyl shift, where a carbon from the cyclopentyl ring migrates to the adjacent carbocationic center. This rearrangement results in the formation of a tertiary carbocation, the spiro[2.4]heptan-4-yl cation .
While specific computational studies on the 1-methyl-1-cyclopentylmethyl cation are not extensively documented in the literature, the principles of carbocation stability are well-established. Theoretical models consistently show that tertiary carbocations are significantly more stable than primary carbocations. The driving force for the rearrangement is the substantial gain in thermodynamic stability.
To illustrate the expected energetic differences, a hypothetical energy profile for this rearrangement can be considered, based on general computational findings for similar carbocation rearrangements.
Table 1: Hypothetical Relative Energies of Carbocation Intermediates
| Species | Type | Relative Energy (kcal/mol) |
|---|---|---|
| 1-methyl-1-cyclopentylmethyl cation | Primary | 0 (Reference) |
| Transition State | - | ~5-10 |
| spiro[2.4]heptan-4-yl cation | Tertiary | ~ -15 to -20 |
Note: These are estimated values based on typical carbocation rearrangement energetics and are not from a specific calculation on this system.
The data in the table above is interactive and can be sorted by column. This hypothetical data underscores the strong thermodynamic driving force for the rearrangement from the primary to the tertiary carbocation.
Spectroscopic Evidence for Reaction Intermediates
For instance, NMR studies of various carbocations have established characteristic chemical shifts for the positively charged carbon atom. For a tertiary carbocation like the spiro[2.4]heptan-4-yl cation, the 13C NMR signal for the carbocationic center would be expected to appear significantly downfield, typically in the range of 250-350 ppm.
Table 2: Expected 13C NMR Chemical Shifts for Key Intermediates
| Intermediate | Carbon Atom | Expected 13C NMR Shift (ppm) |
|---|---|---|
| 1-methyl-1-cyclopentylmethyl cation | C+H2 | ~80-100 |
| spiro[2.4]heptan-4-yl cation | C+ | ~250-350 |
Note: These are generalized expected chemical shift ranges for primary and tertiary carbocations.
The data in this table is also interactive. The significant difference in the expected chemical shifts would provide a clear spectroscopic signature to distinguish between the primary and the rearranged tertiary carbocation.
In the absence of direct spectroscopic data for the intermediates of this compound, the combination of computational predictions and spectroscopic data from analogous systems provides a strong and consistent picture of the likely reaction mechanism. The initial formation of a highly unstable primary carbocation is followed by a rapid and irreversible rearrangement to a more stable tertiary spirocyclic carbocation. This rearranged carbocation would then be the key intermediate leading to the final reaction products.
Stereochemical Aspects of 1 Bromomethyl 1 Methylcyclopentane Transformations
Chiral Auxiliaries and Asymmetric Synthesis of 1-(Bromomethyl)-1-methylcyclopentane Precursors
The synthesis of enantiomerically pure precursors to this compound, such as chiral 1-methylcyclopentanemethanol or 1-methyl-1-cyclopentanecarboxylic acid, necessitates the use of asymmetric synthesis strategies. A primary method for achieving stereocontrol is the temporary incorporation of a chiral auxiliary. libretexts.orgnih.gov This molecule guides the formation of a specific stereoisomer, and is subsequently removed, yielding an enantiomerically enriched product. libretexts.org
The creation of a quaternary stereocenter, such as the C1 position of the cyclopentane (B165970) ring in the target precursors, is a significant challenge in organic synthesis. nih.govnih.gov Various methods have been developed to address this, often employing chiral auxiliaries to direct the stereochemical outcome of C-C bond-forming reactions.
One effective strategy involves the asymmetric alkylation of a cyclopentanone (B42830) derivative. By converting the ketone to a chiral enamine or enolate using a chiral amine or a chiral ligand-metal complex, the subsequent alkylation can be directed to one face of the molecule, establishing the desired stereocenter. nih.gov Another powerful approach is the phosphine-catalyzed [3+2] cycloaddition reaction. For instance, the reaction of alkynoates with α-alkylated electron-deficient alkenes bearing a chiral auxiliary like Oppolzer's camphorsultam can produce highly substituted cyclopentene (B43876) compounds with all-carbon quaternary stereocenters in excellent diastereoselectivities. nih.gov These cyclopentene products can then be further functionalized to the desired saturated cyclopentane precursors.
The table below summarizes selected strategies for the asymmetric synthesis of precursors containing a quaternary center on a cyclopentane ring, a key structural feature of this compound.
| Method | Chiral Auxiliary/Catalyst | Reaction Type | Key Feature |
|---|---|---|---|
| Asymmetric Alkylation | Chiral Amine-Thiourea Organocatalyst | Michael Addition | Creates a quaternary α-position and an adjacent tertiary stereocenter with high diastereo- and enantioselectivity. nih.gov |
| Asymmetric Allylic Alkylation | Iridium-based catalyst | Allylic Alkylation | Generates new quaternary centers from cyclic ketone enolates with high enantioselectivity. nih.gov |
| Phosphine-Catalyzed Cycloaddition | Oppolzer's Camphorsultam | [3+2] Cycloaddition | Synthesizes cyclopentenes with all-carbon quaternary stereocenters with high diastereoselectivity. nih.gov |
| Asymmetric Fluorination | Chiral Ligand-Metal Complex (e.g., (S,R)-ind-pybox with Eu(OTf)3) | Electrophilic Fluorination (SN2 mechanism) | Efficiently blocks one face of the enolate, leading to the formation of a stereogenic C-F bond with high enantioselectivity. mdpi.com |
Stereochemical Outcomes of Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this compound are heavily influenced by its structure as a neopentyl-type halide. The carbon atom bearing the bromine is primary, but the adjacent quaternary carbon atom creates substantial steric hindrance, which dramatically affects the reaction mechanism and its stereochemical outcome.
The bimolecular nucleophilic substitution (SN2) reaction is characterized by a backside attack of the nucleophile, which results in the inversion of configuration at the electrophilic carbon center. libretexts.org This stereospecific outcome is a hallmark of the SN2 mechanism. libretexts.org However, for this compound, the bulky tert-butyl-like arrangement of the 1-methylcyclopentyl group effectively shields the back of the C-Br bond, severely impeding the approach of a nucleophile. Consequently, SN2 reactions on this substrate are extremely slow.
Under conditions that favor unimolecular substitution (SN1), such as the use of a polar protic solvent and a weak nucleophile, the reaction proceeds through a carbocation intermediate. The initial step would be the slow formation of a primary carbocation, the 1-methylcyclopentylmethyl cation. This intermediate is highly unstable and prone to rearrangement. If a substitution reaction were to occur on this primary carbocation without rearrangement, the planar nature of the carbocation would allow the nucleophile to attack from either face, leading to a racemic mixture of products (both retention and inversion of configuration). However, due to the instability of the primary carbocation, rearrangement is the predominant pathway, making direct substitution a minor or non-existent route. The stereochemical outcome is therefore dictated by the subsequent rearrangement.
| Reaction Type | Substrate | Key Feature | Stereochemical Outcome | Reactivity |
|---|---|---|---|---|
| SN2 | This compound | Backside attack of nucleophile. | Inversion of configuration (theoretical). | Extremely slow due to severe steric hindrance. |
| SN1 | This compound | Formation of a primary carbocation intermediate. | Racemization (if no rearrangement occurs); however, rearrangement is the dominant pathway. | Slow, but proceeds with rearrangement. |
Diastereoselectivity in Elimination Reactions
Elimination reactions of this compound, typically proceeding via an E2 mechanism with a strong, non-nucleophilic base, lead to the formation of alkenes. The diastereoselectivity of the E2 reaction is governed by a strict stereochemical requirement: the abstracted β-hydrogen and the leaving group (bromide) must be in an anti-periplanar conformation. libretexts.orgchemistrysteps.com This geometric constraint dictates which of the possible alkene isomers is formed.
In the case of this compound, there are two types of β-hydrogens that could potentially be eliminated: the hydrogens on the adjacent ring carbons (C2 and C5) and the hydrogens of the C1-methyl group.
Elimination of a ring hydrogen: For a hydrogen on the C2 or C5 position of the cyclopentane ring to be eliminated, the C-H bond must be able to align in an anti-periplanar fashion with the C-Br bond. The cyclopentane ring is not flat and exists in various puckered conformations (envelope and half-chair). The bulky methyl and bromomethyl groups at the C1 position will influence the preferred conformation, which in turn will determine the dihedral angles between the C-Br bond and the adjacent C-H bonds. Elimination will preferentially occur via a transition state where one of the C2 or C5 hydrogens can achieve this 180° dihedral angle with the leaving group, leading to the formation of 1-methyl-2-methylenecyclopentane.
Elimination of a methyl hydrogen: Elimination involving a proton from the methyl group would lead to the formation of (cyclopentylidenemethyl)cyclopropane. This would also require an anti-periplanar arrangement.
The relative rates of these elimination pathways, and thus the product distribution (diastereoselectivity), depend on the energetic accessibility of the required anti-periplanar transition states. The steric hindrance around the ring protons compared to the methyl protons, as well as the relative stability of the resulting alkenes (Zaitsev's rule vs. Hofmann's rule), will influence the outcome. Given the steric crowding, a bulky base might preferentially abstract a less hindered methyl proton, favoring the Hofmann product. Conversely, a smaller base might favor the formation of the more substituted (Zaitsev) alkene if the stereoelectronic requirement can be met. stackexchange.com
| Elimination Pathway | β-Hydrogen Source | Potential Product | Governing Stereochemical Factor |
|---|---|---|---|
| Ring Elimination | Cyclopentane ring (C2/C5) | 1-Methyl-2-methylenecyclopentane | Requires an accessible anti-periplanar conformation between a C2/C5 C-H bond and the C-Br bond. |
| Methyl Elimination | C1-Methyl group | (Cyclopentylidenemethyl)cyclopropane | Requires an accessible anti-periplanar conformation between a methyl C-H bond and the C-Br bond. |
Retention and Inversion of Configuration During Rearrangements
When this compound is subjected to conditions that generate a carbocation (e.g., SN1 conditions or treatment with a Lewis acid), the initially formed, unstable primary carbocation undergoes a rapid Wagner-Meerwein rearrangement. wikipedia.org This process involves a 1,2-shift of an alkyl group or a hydrogen atom to the carbocationic center, resulting in the formation of a more stable carbocation. wikipedia.orgmasterorganicchemistry.com For the 1-methylcyclopentylmethyl cation, two such rearrangements are possible: a 1,2-methyl shift or a 1,2-alkyl shift involving one of the C-C bonds of the cyclopentane ring (a ring expansion).
The stereochemical course of these 1,2-shifts is well-established. Wagner-Meerwein rearrangements are cationic nih.govstackexchange.com-sigmatropic rearrangements that proceed suprafacially and with retention of configuration at the migrating center. wikipedia.orgstackexchange.com
Suprafacial Migration: The migrating group moves across the same face of the p-orbital of the carbocation. An antarafacial migration (moving to the opposite lobe of the p-orbital) is geometrically prohibitive for a 1,2-shift. stackexchange.com
Retention of Configuration: If the migrating group itself is chiral, its stereochemical configuration is preserved during the shift. The migration is a concerted process where the C-R σ bond effectively slides over to the adjacent carbocationic center without any opportunity for inversion at the migrating carbon. stackexchange.comstackexchange.com
In the context of the 1-methylcyclopentylmethyl cation rearrangement:
Methyl Shift: A methyl group migrates from C1 of the ring to the exocyclic methylene (B1212753) carbon. This leads to the formation of a more stable tertiary carbocation, the 1,1-dimethylcyclopentyl cation.
Ring Expansion: A C-C bond from the cyclopentane ring (e.g., the C1-C2 bond) migrates to the exocyclic carbon. This expands the five-membered ring into a six-membered one, also forming a tertiary carbocation (1-methylcyclohexyl cation). This pathway is often favored as it can relieve ring strain. masterorganicchemistry.com
In both potential rearrangement pathways, the migrating group (methyl or a ring carbon) moves with its pair of electrons, and its stereochemical integrity is maintained throughout the process. wikipedia.orgstackexchange.com
| Rearrangement Type | Migrating Group | Initial Carbocation | Final Carbocation | Stereochemical Outcome at Migrating Center |
|---|---|---|---|---|
| 1,2-Methyl Shift | Methyl group | 1-Methylcyclopentylmethyl cation (primary) | 1,1-Dimethylcyclopentyl cation (tertiary) | Retention of configuration |
| 1,2-Alkyl Shift (Ring Expansion) | Ring C-C bond | 1-Methylcyclopentylmethyl cation (primary) | 1-Methylcyclohexyl cation (tertiary) | Retention of configuration |
Derivatization and Functionalization of 1 Bromomethyl 1 Methylcyclopentane
Formation of Organometallic Reagents from 1-(Bromomethyl)-1-methylcyclopentane
The generation of organometallic reagents is a fundamental strategy in organic synthesis, transforming an electrophilic alkyl halide into a nucleophilic organometallic species.
The preparation of Grignard reagents by reacting an organic halide with magnesium metal is a well-established method. adichemistry.com For this compound, the corresponding Grignard reagent, (1-methylcyclopentyl)methylmagnesium bromide, can be synthesized by reacting the alkyl bromide with magnesium turnings in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). brainly.comwisc.edu The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com
Due to the steric hindrance of the neopentyl-type structure, the formation of this Grignard reagent may proceed at a slower rate compared to less hindered primary alkyl bromides. psu.edu Activation of the magnesium surface, for instance with iodine or 1,2-dibromoethane, may be necessary to initiate the reaction. masterorganicchemistry.com The resulting Grignard reagent is a potent nucleophile and a strong base, making it a versatile intermediate for subsequent reactions.
Table 1: Formation of (1-methylcyclopentyl)methylmagnesium bromide
| Reactant | Reagent | Solvent | Product |
| This compound | Magnesium (Mg) | Diethyl ether or THF | (1-methylcyclopentyl)methylmagnesium bromide |
Organolithium reagents are another important class of organometallics, typically prepared by the reaction of an alkyl halide with lithium metal. masterorganicchemistry.com The synthesis of (1-methylcyclopentyl)methyllithium would involve the reaction of this compound with lithium metal in a non-polar solvent like hexane (B92381) or pentane. libretexts.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org
From the organolithium reagent, organocuprates, also known as Gilman reagents, can be prepared. This is achieved by reacting two equivalents of the organolithium compound with a copper(I) salt, such as copper(I) iodide (CuI). chem-station.comchemistrysteps.com The resulting lithium di((1-methylcyclopentyl)methyl)cuprate is a softer nucleophile compared to Grignard and organolithium reagents. chemistrysteps.comwikipedia.org This difference in reactivity allows for selective transformations, such as 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. chem-station.com
Table 2: Formation of Organolithium and Organocuprate Reagents
| Starting Material | Reagent(s) | Product |
| This compound | 2 Li | (1-methylcyclopentyl)methyllithium |
| (1-methylcyclopentyl)methyllithium | 0.5 CuI | Lithium di((1-methylcyclopentyl)methyl)cuprate |
Coupling Reactions Involving this compound
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. However, the participation of sterically hindered sp³-hybridized alkyl halides like this compound in these reactions can be challenging.
Suzuki Coupling: The Suzuki reaction typically involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov While highly efficient for aryl and vinyl halides, the coupling of sp³-hybridized alkyl halides, especially sterically hindered ones, is more difficult due to slower oxidative addition and the potential for β-hydride elimination. However, advancements in catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope to include some alkyl bromides. rsc.orgorganic-chemistry.org The reaction of this compound with an arylboronic acid under Suzuki conditions would, in principle, yield an alkyl-aryl coupled product, though specific examples with this substrate are not readily found in the literature.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org The traditional scope of the Heck reaction is largely limited to aryl and vinyl halides. The use of unactivated alkyl halides is less common due to the propensity for β-hydride elimination. For a neopentyl-type bromide like this compound, which lacks β-hydrogens, this side reaction is not possible. However, the oxidative addition step to the palladium(0) center can be slow for such sterically hindered substrates.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The direct coupling of sp³-hybridized alkyl halides in Sonogashira reactions is a developing area of research. libretexts.org Challenges include competitive side reactions and the generally lower reactivity of alkyl halides compared to their sp²-hybridized counterparts.
The Ullmann reaction traditionally refers to the copper-mediated coupling of two aryl halides to form a biaryl. researchgate.net This reaction can be adapted for the homocoupling of alkyl halides to form a new carbon-carbon bond, leading to dimerization. In the case of this compound, an Ullmann-type reaction using activated copper powder would be expected to yield 1,2-bis(1-methylcyclopentyl)ethane. This reaction typically requires high temperatures.
Table 3: Potential Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product |
| Suzuki Coupling | Arylboronic acid | 1-(Arylmethyl)-1-methylcyclopentane |
| Heck Coupling | Alkene (e.g., Styrene) | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Substituted alkyne |
| Ullmann Dimerization | None | 1,2-bis(1-methylcyclopentyl)ethane |
Cyclization Reactions and Ring-Forming Transformations
The structure of this compound can be incorporated into larger ring systems through various cyclization strategies. These reactions can be either intramolecular, where a functional group within the same molecule reacts with the bromomethyl group, or intermolecular, where it reacts with another molecule to form a ring.
For instance, if this compound is first converted to a derivative containing a nucleophilic moiety at a suitable distance, an intramolecular cyclization can be induced. An example would be the formation of a Grignard reagent followed by reaction with an epoxide, which could then be followed by a ring-closing reaction.
Furthermore, derivatives of this compound can participate in radical cyclizations. Photochemical or radical-initiator-induced reactions can lead to the formation of new cyclic structures. The specific products of such reactions would depend on the nature of the derivative and the reaction conditions employed. While specific examples for this compound are scarce, the principles of these reactions are well-established in organic synthesis. nih.govmdpi.comrsc.orgnih.gov
Preparation of Ethers, Esters, and Amines from this compound
The primary alkyl bromide structure of this compound makes it an excellent substrate for nucleophilic substitution reactions (SN2), enabling the synthesis of a diverse range of derivatives. This section details the preparation of ethers, esters, and amines through the reaction of this compound with various nucleophiles.
Ethers
The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide nucleophile with the alkyl halide. The alkoxide, typically generated by treating an alcohol with a strong base like sodium hydride, displaces the bromide ion in an SN2 reaction to form the corresponding ether. libretexts.orgwikipedia.org
For example, the reaction with sodium ethoxide in ethanol (B145695) would yield (1-ethoxy-methyl)-1-methylcyclopentane. While specific studies on this compound are not abundant, the general mechanism is well-established for primary alkyl halides. masterorganicchemistry.com The reaction proceeds as follows:
Step 1: Formation of the Alkoxide: An alcohol is deprotonated by a strong base (e.g., NaH) to form a potent alkoxide nucleophile.
Step 2: Nucleophilic Attack: The alkoxide attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming the C-O bond of the ether.
The efficiency of the Williamson ether synthesis is highest with primary alkyl halides like this compound because the risk of competing elimination reactions (E2) is minimized. wikipedia.orgmasterorganicchemistry.com
Table 1: Representative Williamson Ether Synthesis Reactions No specific experimental data for this compound was found in the search results. The following table is based on the general principles of the Williamson ether synthesis applied to this substrate.
| Nucleophile (Alcohol) | Base | Solvent | Product |
| Methanol (B129727) | NaH | THF | (1-methoxymethyl)-1-methylcyclopentane |
| Ethanol | NaH | THF | (1-ethoxymethyl)-1-methylcyclopentane |
| Isopropanol | NaH | THF | (1-isopropoxymethyl)-1-methylcyclopentane |
| Phenol | NaOH | Ethanol | (1-phenoxymethyl)-1-methylcyclopentane |
Esters
Esters can be synthesized from this compound by reacting it with a carboxylate salt. This is another classic SN2 reaction where the carboxylate anion acts as the nucleophile. The carboxylate salt can be prepared by deprotonating a carboxylic acid with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate.
The general reaction involves the nucleophilic attack of the carboxylate on the primary carbon of the bromomethyl group, leading to the formation of an ester and a bromide salt as a byproduct.
Table 2: Representative Ester Synthesis Reactions No specific experimental data for this compound was found in the search results. The following table is based on the general principles of nucleophilic substitution with carboxylates applied to this substrate.
| Nucleophile (Carboxylic Acid) | Base | Solvent | Product |
| Acetic Acid | K2CO3 | Acetone | (1-methylcyclopentyl)methyl acetate |
| Propionic Acid | K2CO3 | Acetone | (1-methylcyclopentyl)methyl propanoate |
| Benzoic Acid | K2CO3 | DMF | (1-methylcyclopentyl)methyl benzoate |
Amines
The synthesis of amines from this compound can be accomplished through direct alkylation of ammonia (B1221849) or a primary/secondary amine. pressbooks.pub This reaction also proceeds via an SN2 mechanism. However, a significant drawback of this method is the potential for overalkylation. pressbooks.publibretexts.org The initially formed primary amine is also nucleophilic and can react with another molecule of the alkyl bromide to form a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium (B1175870) salt. pressbooks.pub
To achieve more controlled synthesis of primary amines, alternative methods are often preferred:
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) with the alkyl halide. libretexts.org The resulting N-alkyl phthalimide is then hydrolyzed (e.g., with hydrazine (B178648) or acid) to yield the primary amine. This process prevents overalkylation because the phthalimide anion is only alkylated once. libretexts.org
Azide (B81097) Synthesis: The reaction of the alkyl halide with sodium azide (NaN3) produces an alkyl azide. libretexts.org The azide is not nucleophilic, thus preventing further reaction. The alkyl azide is then reduced, typically with lithium aluminum hydride (LiAlH4), to afford the primary amine. pressbooks.publibretexts.org
Table 3: Representative Amine Synthesis Reactions No specific experimental data for this compound was found in the search results. The following table is based on established synthetic routes for amines applied to this substrate.
| Reagent(s) | Solvent(s) | Intermediate Product | Final Product | Method |
| 1. Potassium Phthalimide2. Hydrazine | DMF | N-((1-methylcyclopentyl)methyl)phthalimide | (1-methylcyclopentyl)methanamine | Gabriel Synthesis |
| 1. Sodium Azide2. LiAlH4 | 1. DMF2. Diethyl Ether | 1-(azidomethyl)-1-methylcyclopentane | (1-methylcyclopentyl)methanamine | Azide Synthesis |
| Ammonia (excess) | Ethanol | - | (1-methylcyclopentyl)methanamine (and polyalkylated products) | Direct Alkylation |
| Methylamine | Ethanol | - | N-methyl-((1-methylcyclopentyl)methyl)amine | Direct Alkylation |
Application of 1 Bromomethyl 1 Methylcyclopentane in Complex Organic Synthesis
Building Block for Natural Product Synthesis
There is no available scientific literature detailing the use of 1-(Bromomethyl)-1-methylcyclopentane as a direct building block in the total synthesis of natural products. General methodologies for the synthesis of complex natural products often involve cyclopentane (B165970) rings, but the specific incorporation of the 1-methyl-1-(bromomethyl)cyclopentyl moiety from this particular starting material is not documented.
Precursor to Pharmaceutical Intermediates
Similarly, the role of this compound as a precursor to pharmaceutical intermediates is not well-established in medicinal chemistry literature or patents. While related structures like (bromomethyl)cyclopropane (B137280) and (bromomethyl)cyclobutane (B93029) are cited as important intermediates in the synthesis of active pharmaceutical ingredients, the same has not been documented for this compound. The unique steric hindrance around the bromomethyl group, being a neopentyl-type halide, may influence its reactivity and limit its application in standard alkylation reactions common in pharmaceutical synthesis.
Role in Agrochemical Development
An extensive search of agrochemical research and patents did not yield any instances of this compound being used in the development of new pesticides, herbicides, or other crop protection agents. The synthesis of agrochemicals often involves the introduction of various cyclic and heterocyclic systems, but the specific contribution of this compound is not reported.
Synthesis of Polycyclic and Spirocyclic Systems
The construction of polycyclic and spirocyclic frameworks is a significant area of organic synthesis. Spirocycles, in particular, are of interest in drug discovery due to their rigid, three-dimensional structures. The alkylation of a cyclic ketone or a suitable precursor with a dihalide is a common strategy for creating spiro systems. In principle, this compound could be envisioned as a precursor to a di-functionalized cyclopentane that could then undergo cyclization to form a spirocyclic system. For instance, conversion of the bromomethyl group to a longer chain with a terminal reactive site could facilitate an intramolecular cyclization to form a spiro[4.X]alkane. However, no specific examples of this or other strategies for the synthesis of polycyclic or spirocyclic systems utilizing this compound have been reported in the chemical literature.
Theoretical and Computational Studies on 1 Bromomethyl 1 Methylcyclopentane
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure of 1-(bromomethyl)-1-methylcyclopentane. The combination of atomic orbitals leads to the formation of molecular orbitals that extend over the entire molecule, defining its chemical behavior. Key aspects of the electronic structure include the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For alkyl halides, the HOMO is often associated with the lone pairs of the halogen atom, while the LUMO is typically localized along the carbon-halogen bond, specifically the antibonding σ* orbital. In the case of this compound, the HOMO would be expected to have significant contribution from the bromine atom's p-orbitals. The LUMO, correspondingly, would be the σ* orbital of the C-Br bond.
The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to reactions with electrophiles and nucleophiles. The polarization of the C-Br bond, due to the higher electronegativity of bromine compared to carbon, results in a partial positive charge on the carbon atom and a partial negative charge on the bromine atom. This polarization, along with the energy and localization of the LUMO, makes the carbon atom of the bromomethyl group an electrophilic center, susceptible to nucleophilic attack.
Table 1: Frontier Molecular Orbital Characteristics for a Representative Alkyl Bromide
| Orbital | Primary Localization | Role in Reactivity |
|---|---|---|
| HOMO | Bromine atom lone pairs | Electron donation in reactions with electrophiles |
| LUMO | C-Br antibonding (σ*) orbital | Electron acceptance in nucleophilic substitution |
This interactive table summarizes the general characteristics of frontier orbitals in alkyl bromides, which are applicable to this compound.
Density Functional Theory (DFT) Calculations for Conformation and Reactivity
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry, energetics, and electronic properties of molecules with high accuracy. For this compound, DFT calculations are invaluable for determining its preferred conformations and for quantifying its reactivity through various descriptors.
The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," with C_s symmetry, and the "half-chair," with C_2 symmetry. The energy barrier between these forms is very low, allowing for rapid interconversion through a process called pseudorotation. The presence of substituents, such as the methyl and bromomethyl groups at the C1 position, influences the conformational landscape. DFT calculations can predict the relative energies of different conformers, such as those where the bromomethyl group occupies a pseudo-axial or pseudo-equatorial position. Studies on substituted cyclopentanes have shown that the preferred conformation minimizes steric interactions between the substituents. For methylcyclopentane, the equatorial conformation is generally more stable. nih.gov
DFT also allows for the calculation of various reactivity descriptors. acs.orgresearchgate.net These parameters, derived from the electronic density, provide a quantitative measure of a molecule's reactivity.
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
Global Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Fukui Functions: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.
For this compound, the carbon atom attached to the bromine would be identified by the Fukui function as the primary site for nucleophilic attack. acs.org
Table 2: Calculated DFT Reactivity Descriptors for a Model Alkyl Halide
| Descriptor | Typical Value (Arbitrary Units) | Interpretation |
|---|---|---|
| HOMO Energy | -10.5 eV | Energy of the highest energy electrons |
| LUMO Energy | +1.2 eV | Energy of the lowest available orbital for electrons |
| HOMO-LUMO Gap | 11.7 eV | Indicator of chemical stability |
| Global Hardness (η) | 5.85 | High value suggests high stability |
| Electrophilicity (ω) | 1.5 | Moderate electrophilic character |
This interactive table presents typical values for DFT-calculated descriptors for a simple alkyl halide, illustrating the type of data obtained for molecules like this compound.
Transition State Modeling and Reaction Coordinate Analysis
Transition state (TS) modeling is a computational technique used to study the mechanism of chemical reactions. It involves locating the highest energy point along the reaction pathway, the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. mit.edu For this compound, a primary alkyl halide with significant steric hindrance due to the adjacent quaternary carbon (a neopentyl-like structure), nucleophilic substitution reactions are of particular interest.
Such reactions can proceed via an S_N2 (concerted) or S_N1 (stepwise) mechanism. However, the neopentyl-like structure of this compound strongly disfavors the classic backside attack required for an S_N2 mechanism due to steric hindrance. acs.orgyoutube.com The formation of a primary carbocation in an S_N1 mechanism is also highly unfavorable. youtube.com Consequently, reactions often proceed slowly or may involve rearrangements.
Computational modeling can elucidate the operative mechanism by:
Locating the Transition State Structure: For an S_N2 reaction, this would be a trigonal bipyramidal geometry at the carbon atom.
Calculating the Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy, as expected for this sterically hindered system, would confirm a slow reaction.
Performing Reaction Coordinate Analysis: This involves mapping the energy of the system as the reaction progresses from reactants to products. This analysis can confirm whether the located TS connects the reactants and products and can reveal the presence of any intermediates. For neopentyl-like systems, computational studies might reveal a distorted TS or suggest alternative pathways, such as rearrangements occurring concurrently with the departure of the leaving group. youtube.com
Quantitative Structure-Reactivity Relationships (QSAR) for Related Analogues
A typical QSAR model for the reactivity of halogenated alkanes might take the form of a linear equation:
Reactivity = c_0 + c_1(Descriptor_1) + c_2(Descriptor_2) + ...
The descriptors used in these models are numerical representations of molecular properties, which can be categorized as:
Electronic Descriptors: Such as the energy of the LUMO (E_LUMO), which is crucial for reactions with nucleophiles. A lower E_LUMO generally correlates with higher reactivity. aimspress.com Other electronic descriptors include partial atomic charges and dipole moments.
Steric Descriptors: These quantify the bulkiness of the molecule or specific substituents. Molar refractivity (MR) or van der Waals volume can be used to describe steric effects that might hinder a reaction.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as molecular connectivity indices.
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is often used, particularly in biological contexts.
For a series of halogenated cycloalkanes, a QSAR model could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction. The model would likely show that reactivity is enhanced by a lower LUMO energy and hindered by increased steric bulk around the reaction center.
Table 3: Common Descriptors in QSAR Models for Halogenated Compounds
| Descriptor Type | Example Descriptor | Relevance to Reactivity |
|---|---|---|
| Electronic | E_LUMO | Lower value often indicates higher reactivity towards nucleophiles. aimspress.com |
| Steric | Molar Refractivity (MR) | Larger values indicate greater steric hindrance. |
| Hydrophobicity | logP | Influences solubility and transport to a reaction site. |
| Topological | Molecular Connectivity Index | Relates to molecular size and branching. |
This interactive table lists common descriptors used in QSAR studies of halogenated compounds and their general influence on reactivity.
Analytical Techniques for the Study of 1 Bromomethyl 1 Methylcyclopentane and Its Derivatives
Spectroscopic Characterization Methods (e.g., NMR, IR, MS, Raman)
Spectroscopy is the primary tool for determining the molecular structure of 1-(bromomethyl)-1-methylcyclopentane. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) would appear as a singlet, while the bromomethyl protons (CH₂Br) would also produce a singlet at a more downfield chemical shift due to the deshielding effect of the adjacent bromine atom. The protons on the cyclopentane (B165970) ring would produce complex multiplets.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. We would expect to see signals for the quaternary carbon attached to both the methyl and bromomethyl groups, the methyl carbon, the bromomethyl carbon, and the carbons of the cyclopentane ring.
Expected NMR Data for this compound
| Nucleus | Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | CH ₃ | ~1.0-1.2 | Singlet |
| ¹H | CH ₂Br | ~3.3-3.5 | Singlet |
| ¹H | Cyclopentane CH₂ | ~1.4-1.8 | Multiplets |
| ¹³C | C H₃ | ~25-30 | Quartet (in ¹H-coupled) |
| ¹³C | C H₂Br | ~40-45 | Triplet (in ¹H-coupled) |
| ¹³C | Cyclopentane C H₂ | ~20-40 | Triplets (in ¹H-coupled) |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by:
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds in the methyl and cyclopentane groups.
C-H bending vibrations: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetrical bending) for the methyl and methylene (B1212753) groups.
C-Br stretching vibration: A characteristic absorption in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹, which is indicative of the carbon-bromine bond.
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is particularly informative due to the presence of bromine.
Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two molecular ion peaks of almost equal intensity: one for [C₇H₁₃⁷⁹Br]⁺ (M⁺) at m/z = 176 and another for [C₇H₁₃⁸¹Br]⁺ (M+2) at m/z = 178. nih.gov This isotopic signature is a clear indicator of the presence of one bromine atom in the molecule. youtube.com
Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (•Br) to give a carbocation at m/z = 97, and the loss of a methyl radical (•CH₃) or a bromomethyl radical (•CH₂Br).
Raman Spectroscopy Raman spectroscopy, like IR, probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and can provide complementary information to IR. For cyclic systems like this compound, Raman spectra can be used to study low-frequency ring-puckering and twisting modes, offering insights into the conformational dynamics of the cyclopentane ring. nih.govcolab.ws
Chromatographic Separation and Purity Assessment (e.g., GC, HPLC)
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. synhet.com
Gas Chromatography (GC) Given its volatility, gas chromatography is a suitable method for the analysis of this compound.
Principle: The compound is vaporized and passed through a long column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase.
Application: GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is used to determine the purity of a sample by detecting and quantifying any residual starting materials, solvents, or byproducts. synhet.com
High-Performance Liquid Chromatography (HPLC) HPLC is another powerful technique for purity assessment, particularly for less volatile derivatives or for preparative-scale purification. bldpharm.com
Principle: The sample is dissolved in a liquid mobile phase and pumped under high pressure through a column packed with a solid stationary phase. Separation occurs based on differential partitioning between the two phases.
Application: For a relatively non-polar compound like this compound, reversed-phase HPLC would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection is typically achieved using a UV detector (if the molecule or a derivative has a chromophore) or a mass spectrometer (LC-MS). synhet.combldpharm.com
Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| GC | Non-polar (e.g., DB-5, HP-5ms) | Inert gas (e.g., He, N₂) | FID, MS |
X-ray Crystallography for Structural Elucidation of Crystalline Derivatives
X-ray crystallography is an analytical technique that provides the most definitive structural information for molecules that can be obtained as single crystals. It allows for the precise determination of bond lengths, bond angles, and the absolute three-dimensional arrangement of atoms in the solid state.
While this compound is a liquid at room temperature, this technique would be invaluable for the structural elucidation of any of its solid, crystalline derivatives. If a reaction of this compound yields a crystalline product, X-ray crystallography could unambiguously confirm its structure, including its stereochemistry. The process involves directing a beam of X-rays onto a mounted single crystal and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic positions, within the crystal lattice.
Advanced Mechanistic Probes (e.g., Kinetic Isotope Effects, Hammett Plots)
To understand the mechanisms of reactions involving this compound, more advanced physical organic chemistry tools are employed.
Kinetic Isotope Effects (KIE) The kinetic isotope effect is a powerful probe for determining reaction mechanisms by identifying the rate-determining step and inferring the structure of the transition state. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope (k_heavy). libretexts.org
Primary KIE: A significant kH/kD > 1 is observed when a C-H bond is broken in the rate-determining step of a reaction.
Secondary KIE: Smaller effects are observed when the isotopically substituted bond is not broken but is located near the reaction center. These can provide information about changes in hybridization at the reaction center during the transition state.
For a substitution reaction of this compound, measuring the KIE could help distinguish between an Sₙ1 and Sₙ2 mechanism. For example, a small secondary KIE upon deuteration of the α-carbon (the CH₂Br group) would be consistent with an Sₙ2 pathway, while a more significant secondary KIE might suggest an Sₙ1 mechanism involving carbocation formation.
Hammett Plots The Hammett equation describes a linear free-energy relationship that relates reaction rates and equilibrium constants for reactions of meta- and para-substituted aromatic compounds. wikipedia.org It takes the form:
log(kₓ/k₀) = ρσ
| Parameter | Description |
| kₓ | Rate constant for the substituted reactant. |
| k₀ | Rate constant for the unsubstituted reactant. |
| σ (sigma) | The substituent constant, which measures the electron-donating or electron-withdrawing ability of the substituent. |
| ρ (rho) | The reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org A positive ρ indicates a buildup of negative charge (or loss of positive charge) in the transition state, while a negative ρ indicates a buildup of positive charge. researchgate.net |
Crucially, the Hammett equation is specifically applicable to aromatic systems . Therefore, it cannot be directly applied to reactions of the aliphatic compound this compound itself. However, it would be an essential tool for studying the reaction mechanisms of aromatic derivatives of this compound. For instance, if the cyclopentyl moiety were attached to a phenyl ring, a Hammett plot could be constructed by varying substituents on the ring to probe the electronic demand of a reaction taking place at the bromomethyl group.
Future Research Directions and Unexplored Avenues for 1 Bromomethyl 1 Methylcyclopentane
Sustainable Synthetic Pathways for the Compound
The traditional synthesis of alkyl halides often involves harsh reagents and generates significant waste, prompting the exploration of more environmentally benign methods. organic-chemistry.orgijrpr.com Future research on 1-(Bromomethyl)-1-methylcyclopentane is likely to focus on the development of sustainable synthetic pathways that align with the principles of green chemistry. ijrpr.comfigshare.com
One promising avenue is the use of halide-based ionic liquids as both reaction media and nucleophilic sources for the conversion of the corresponding alcohol, 1-methylcyclopentanemethanol, to this compound. organic-chemistry.org This approach can mitigate the pollution associated with conventional methods by offering milder reaction conditions and the potential for recycling the ionic liquid. organic-chemistry.org
Another sustainable strategy involves photoredox-catalyzed deformylative halogenation. nih.govacs.orgnih.gov This method could utilize a precursor aldehyde to generate a C(sp3)-centered radical that couples with a halogen radical from an inexpensive source like sodium bromide. nih.govacs.org Such a process, driven by visible light, would represent a clean and energy-efficient route to the target compound. nih.gov
Visible-light photoredox catalysis also offers a pathway for the decarboxylative halogenation of a suitable carboxylic acid precursor. researchgate.net This method avoids the use of stoichiometric strong oxidants and employs inexpensive inorganic halide salts, presenting a mild and functional-group-tolerant synthetic route. researchgate.net
| Sustainable Method | Precursor | Key Reagents | Advantages |
| Ionic Liquid-Mediated Halogenation | 1-methylcyclopentanemethanol | Halide-based ionic liquid, Brønsted acid | Mild conditions, recyclable medium, reduced waste organic-chemistry.org |
| Photoredox Deformylative Halogenation | 1-methylcyclopentanecarbaldehyde | Photocatalyst, NaBr, visible light | Atom-economical, mild conditions, use of inexpensive halogen source nih.govacs.org |
| Photoredox Decarboxylative Halogenation | 1-methylcyclopentanecarboxylic acid | Photocatalyst, N-hydroxyphthalimide ester, NaBr | Avoids strong oxidants, high functional group tolerance researchgate.net |
Novel Catalytic Transformations Involving this compound
Beyond its synthesis, future research will likely explore novel catalytic transformations of this compound to construct more complex molecular architectures. Metal-catalyzed radical-type transformations have emerged as a powerful tool for C-C bond formation from unactivated alkyl halides. rsc.org Under photoinduced conditions, various metal catalysts, including palladium, copper, and iridium, can promote the generation of an alkyl radical from this compound, which can then participate in cross-coupling reactions. rsc.org This approach is notable for its broad substrate scope and good functional group compatibility. rsc.org
Furthermore, the development of new catalytic systems for the transformation of cyclopentane (B165970) derivatives is an active area of research. For instance, modified zeolite catalysts have been investigated for the oxidative dehydrogenation of methylcyclopentane. akj.az While this specific reaction is not directly applicable to this compound, it highlights the potential for developing heterogeneous catalysts for selective transformations of the cyclopentane ring system. Future work could focus on designing catalysts that can activate the C-Br bond or C-H bonds of this compound for various functionalization reactions.
| Catalytic Transformation | Catalyst Type | Potential Reaction | Significance |
| Photoinduced Metal-Catalyzed Cross-Coupling | Pd, Cu, Mn, Au, Ir | C-C bond formation | Access to complex molecules under mild conditions rsc.org |
| Heterogeneous Catalysis | Modified Zeolites | Selective functionalization | Potential for recyclable catalysts and continuous flow processes |
Bio-inspired Reactivity and Biomimetic Transformations
The principles of biocatalysis and biomimicry offer a paradigm for developing highly selective and efficient chemical transformations. While specific bio-inspired reactions involving this compound have not been reported, this area represents a significant unexplored avenue.
Future research could focus on discovering or engineering enzymes, such as halogenases or dehalogenases, that can act on this compound or its precursors. Biocatalytic approaches could offer unparalleled stereoselectivity and operate under mild, aqueous conditions, aligning with the goals of green chemistry.
Additionally, the development of biomimetic catalysts that mimic the active sites of enzymes could provide a bridge between traditional catalysis and biocatalysis. For instance, bio-inspired cascade reactions have been used to construct complex molecules containing cyclopentane rings in a single step. chemrxiv.org Exploring similar strategies starting from or incorporating this compound could lead to efficient syntheses of novel compounds. The study of metal(III)-peroxo complexes as biomimetic models for deformylation reactions also points to the potential of designing small-molecule catalysts for specific transformations. researchgate.net
Integration into Materials Science and Polymer Chemistry
The unique structure of this compound, featuring a neopentyl-like quaternary carbon attached to a bromomethyl group, makes it an interesting building block for materials science and polymer chemistry. Although its application in these fields is not well-documented, its potential is significant. smolecule.com
The bromomethyl group is a versatile functional handle for initiating polymerization reactions or for post-polymerization modification. For example, this compound could potentially serve as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), leading to polymers with a cyclopentyl moiety at one end.
Furthermore, it could be used to synthesize monomers containing the 1-methylcyclopentylmethyl group. The incorporation of this bulky, cyclic aliphatic group into a polymer backbone could impart unique properties such as increased thermal stability, altered solubility, and modified mechanical properties. These materials could find applications in areas ranging from specialty plastics to advanced coatings. Future research in this area would involve the synthesis and characterization of new monomers and polymers derived from this compound and the evaluation of their material properties.
| Potential Application Area | Role of this compound | Anticipated Material Properties |
| Controlled Radical Polymerization | Initiator | Polymers with defined molecular weight and cyclopentyl end-group |
| Monomer Synthesis | Building block | Increased thermal stability, modified solubility, enhanced mechanical strength |
| Specialty Chemicals | Intermediate | Precursor for pharmaceuticals or agrochemicals with a cyclopentane core smolecule.com |
Conclusion
Summary of Key Research Findings and Methodological Advances
Research into 1-(bromomethyl)-1-methylcyclopentane has primarily focused on its synthesis and reactivity, establishing it as a valuable intermediate in organic synthesis. Key findings indicate that the compound can be effectively synthesized through several routes, most notably via the bromination of 1-methylcyclopentanemethanol. This method provides a reliable pathway to the target molecule.
Methodological advancements have centered on optimizing reaction conditions to improve yields and minimize byproducts. The compound's reactivity is characterized by its participation in nucleophilic substitution and elimination reactions. As a primary alkyl halide with a quaternary carbon center, it serves as a useful substrate for studying the steric and electronic effects that govern these fundamental reaction pathways. Its propensity to form a stable tertiary carbocation upon rearrangement makes it an interesting subject for mechanistic studies in solvolysis reactions.
Broader Implications of this compound Research
The study of this compound has broader implications for several areas of chemical science. Its utility as a building block for the synthesis of spirocyclic compounds is of particular significance. Spirocycles are important structural motifs in medicinal chemistry, and the development of efficient synthetic routes to these structures is a continuing area of research. The ability to introduce a five-membered ring with a reactive handle, such as the bromomethyl group, allows for the construction of more complex molecular architectures.
Furthermore, the investigation of its reaction mechanisms contributes to a more profound understanding of fundamental organic chemistry principles. The competition between substitution and elimination pathways, and the potential for carbocation rearrangements, provides valuable insights that can be applied to the synthesis of other complex organic molecules.
Open Questions and Future Perspectives
Despite the knowledge gained, several open questions and avenues for future research remain. The full scope of its synthetic utility has yet to be completely explored. Future work could focus on expanding the range of nucleophiles and reaction conditions used in substitution reactions to generate a wider diversity of functionalized cyclopentane (B165970) derivatives.
A significant area for future investigation is the application of this compound in the synthesis of novel biologically active molecules and advanced materials. While its potential as a precursor to spirocycles is recognized, the synthesis and biological evaluation of specific target compounds derived from it are still largely unexplored. Similarly, its incorporation into polymers or other materials could lead to the development of substances with unique properties.
Further computational studies could provide deeper insights into its conformational analysis, reaction energetics, and spectroscopic properties. Such theoretical investigations, in conjunction with experimental work, would offer a more complete picture of the chemical behavior of this compound and could guide the design of new synthetic methodologies and applications. The development of more sustainable and efficient synthetic routes also remains a pertinent goal for future research.
Q & A
Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-1-methylcyclopentane, and how can reaction conditions be optimized?
Methodological Answer:
- Grignard Alkylation : React 1-methylcyclopentanol with PBr₃ or HBr under controlled conditions to introduce the bromomethyl group. Ensure anhydrous conditions to avoid hydrolysis .
- Hunsdiecker Reaction Modification : Use dibromomethane as a solvent for bromination of 1-methylcyclopentane carboxylic acid derivatives. Heating for extended periods (≥12 hrs) improves substrate consumption .
- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) or recrystallization from ethanol/water mixtures ensures high purity (>98%). Monitor via GC-MS or NMR .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Ventilation : Maintain airflow >0.5 m/s to prevent explosive vapor-air mixtures. Static discharge prevention is mandatory .
- Waste Disposal : Collect halogenated waste in amber glass containers and coordinate with licensed disposal services. Document disposal for regulatory compliance .
Q. Which analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR : Compare and NMR spectra with PubChem data (e.g., δ 1.4–1.6 ppm for cyclopentane protons; δ 3.2 ppm for bromomethyl group) .
- Mass Spectrometry : Look for molecular ion peaks at m/z 177 (M⁺) and fragment ions at m/z 93 (cyclopentyl fragment) .
- InChIKey Validation : Cross-verify using the standard InChIKey (e.g., LJCGLSZQABMYGU-RFZPGFLSSA-N) to ensure database consistency .
Advanced Level Questions
Q. How does the cyclopentane ring strain influence the compound’s reactivity in nucleophilic substitution (SN) reactions?
Methodological Answer:
- Ring Strain Effects : Cyclopentane’s low ring strain (≈5 kcal/mol vs. cyclopropane’s 27 kcal/mol) reduces bond angle distortion, favoring SN2 mechanisms. Compare kinetics with acyclic analogs (e.g., 1-bromopentane) to quantify strain contributions .
- Steric Hindrance : The 1-methyl group creates steric bulk, slowing SN2 but enabling SN1 pathways in polar solvents (e.g., DMSO). Use Eyring plots to determine activation parameters .
Q. What stereochemical outcomes arise in reactions involving chiral derivatives of this compound?
Methodological Answer:
- Chiral Center Formation : Introducing substituents at the bromomethyl position generates two chiral centers. Predict stereoisomers (e.g., (R,R) vs. (S,S)) using Cahn-Ingold-Prelog rules .
- Enantiomeric Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt crystallization (e.g., with tartaric acid) .
Q. How can computational modeling predict the compound’s reactivity in radical-mediated reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states for bromine abstraction by radicals (e.g., AIBN-initiated). Compare bond dissociation energies (BDEs) with experimental data .
- Database Mining : Cross-reference Reaxys and Pistachio databases for analogous reactions (e.g., bromocyclopentane + methyl radicals) to validate predictions .
Q. How should researchers resolve contradictions in reported reaction yields for Grignard alkylations?
Methodological Answer:
- Variable Optimization : Screen solvents (THF vs. diethyl ether), temperatures (0°C vs. reflux), and molar ratios (1:1.2 to 1:2.5). Use DOE (Design of Experiments) to identify critical factors .
- Side Reaction Analysis : Monitor byproducts (e.g., elimination to cyclopentene) via NMR or GC-MS. Adjust base strength (e.g., KOtBu vs. NaH) to suppress undesired pathways .
Q. What advanced spectroscopic methods characterize transient intermediates in photochemical reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
